molecular formula C8H8O2 B1196944 1,4-Benzodioxane CAS No. 493-09-4

1,4-Benzodioxane

Cat. No. B1196944
CAS RN: 493-09-4
M. Wt: 136.15 g/mol
InChI Key: BNBQRQQYDMDJAH-UHFFFAOYSA-N
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Patent
US08614195B2

Procedure details

To a stirred suspension of sodium hydride (60% in mineral oil, 2.2 g, 54.64 mmol) in DMF (40 ml), was added a solution of (2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-4-ethyl-phenyl]-6-trityloxymethyl-tetrahydro-pyran-3,4,5-triol (8.0 g, 12.14 mmol) in DMF (10 ml) at 0° C. After stirring for 4 h at room temperature, reaction mixture was cooled to 0° C. and added TBAI (0.45 g, 1.21 mmol) followed by benzyl bromide (5.1 ml, 42.50 mmol). Then it was allowed to attain room temperature and stirred for overnight. Reaction mixture was poured into ice cold water and extracted with ethyl acetate (2×80 ml). Combined organic layers were washed with water (100 ml), brine (100 ml), dried over sodium sulfate, concentrated and purified by silica gel column chromatography to give 8.5 g of 6-[2-ethyl-5-(2S,3S,4R,5R,6R)-3,4,5-tris-benzyloxy-6-trityloxymethyl-tetrahydro-pyran-2-yl)-benzyl]-2,3-dihydro-benzo[1,4]dioxine as a colorless oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-4-ethyl-phenyl]-6-trityloxymethyl-tetrahydro-pyran-3,4,5-triol
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.45 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[C:8]2[CH:9]=[CH:10][C:11](CC3C=C([C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@@H](COC(C5C=CC=CC=5)(C5C=CC=CC=5)C5C=CC=CC=5)O4)C=CC=3CC)=[CH:12][C:7]=2[O:6][CH2:5][CH2:4]1.C(Br)C1C=CC=CC=1>CN(C=O)C.CCCC[N+](CCCC)(CCCC)CCCC.[I-]>[O:3]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][CH2:5][CH2:4]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-4-ethyl-phenyl]-6-trityloxymethyl-tetrahydro-pyran-3,4,5-triol
Quantity
8 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)CC=2C=C(C=CC2CC)[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0.45 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to attain room temperature
STIRRING
Type
STIRRING
Details
stirred for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was poured into ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×80 ml)
WASH
Type
WASH
Details
Combined organic layers were washed with water (100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1CCOC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.